2,4-difluoro-6-nitrobenzyl alcohol chemical structure and molecular weight
This technical guide provides a comprehensive overview of 2,4-difluoro-6-nitrobenzyl alcohol, a specialized organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 2,4-difluoro-6-nitrobenzyl alcohol, a specialized organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical structure, molecular weight, a plausible synthetic pathway, and its potential applications, drawing upon established chemical principles and data from closely related analogues.
Core Molecular Attributes
2,4-difluoro-6-nitrobenzyl alcohol is a substituted aromatic alcohol. Its structure is characterized by a benzene ring functionalized with two fluorine atoms, a nitro group, and a hydroxymethyl group. The precise arrangement of these substituents is critical to its chemical reactivity and potential biological activity.
Chemical Structure
The IUPAC name for this compound is (2,4-difluoro-6-nitrophenyl)methanol. The structure consists of a benzyl alcohol backbone with fluorine atoms at positions 2 and 4, and a nitro group at position 6 of the benzene ring.
Caption: Chemical structure of 2,4-difluoro-6-nitrobenzyl alcohol.
Molecular Formula and Weight
The molecular formula for 2,4-difluoro-6-nitrobenzyl alcohol is C₇H₅F₂NO₃. Based on this formula, the molecular weight can be calculated as follows:
Element
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
7
12.011
84.077
Hydrogen (H)
5
1.008
5.040
Fluorine (F)
2
18.998
37.996
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
3
15.999
47.997
Total
189.12 g/mol
This molecular weight is a critical parameter for experimental procedures, including reaction stoichiometry and analytical characterization. The calculated monoisotopic mass is 189.0237 Da.
Synthesis and Reactivity Insights
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves the reduction of a corresponding carboxylic acid or aldehyde, which in turn can be derived from a suitable precursor like 2,4-difluoro-6-nitroaniline.
Caption: Retrosynthetic pathway for 2,4-difluoro-6-nitrobenzyl alcohol.
Step-by-Step Synthetic Protocol
Step 1: Diazotization of 2,4-Difluoro-6-nitroaniline
The synthesis would commence with 2,4-difluoro-6-nitroaniline, a commercially available starting material.[1][2] This aniline derivative can be converted to a diazonium salt through treatment with a cold, acidic solution of sodium nitrite.
Dissolve 2,4-difluoro-6-nitroaniline in a suitable acid, such as hydrochloric or sulfuric acid, cooled to 0-5 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.
Causality: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate. The acidic environment is necessary for the formation of nitrous acid in situ, the diazotizing agent.
Step 2: Formylation via a Modified Sandmeyer Reaction
The diazonium salt can then be converted to the corresponding aldehyde. A suitable method would be a variation of the Sandmeyer reaction using a formylating agent.
In a separate flask, prepare a solution of a suitable formylating agent, such as formaldoxime, in the presence of a copper(I) catalyst.
Slowly add the cold diazonium salt solution to the formylating mixture.
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
Extract the resulting 2,4-difluoro-6-nitrobenzaldehyde with an organic solvent, wash, and purify.
Expertise: The choice of the formylating agent and catalyst is critical for achieving a good yield. The Sandmeyer reaction is a robust and well-documented method for the conversion of diazonium salts to a variety of functional groups.
Step 3: Reduction to 2,4-Difluoro-6-nitrobenzyl alcohol
The final step is the selective reduction of the aldehyde functionality to a primary alcohol.
Dissolve the purified 2,4-difluoro-6-nitrobenzaldehyde in a suitable solvent like methanol or ethanol.
Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride, in small portions.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Quench the reaction with a weak acid and extract the product, 2,4-difluoro-6-nitrobenzyl alcohol, with an organic solvent.
Purify the final product by column chromatography or recrystallization.
Trustworthiness: Sodium borohydride is a selective reducing agent that will reduce the aldehyde without affecting the nitro group, ensuring the integrity of the final product. This selectivity is a cornerstone of reliable organic synthesis.
Potential Applications in Drug Development
Substituted nitrobenzyl alcohols are valuable intermediates in medicinal chemistry. The specific combination of fluoro and nitro groups in 2,4-difluoro-6-nitrobenzyl alcohol suggests several potential applications.
Building Block for Heterocyclic Synthesis: The alcohol functionality can be easily converted to a leaving group (e.g., a halide or tosylate), making it a versatile electrophile for the synthesis of more complex molecules, including heterocyclic scaffolds common in drug candidates.
Prodrug Strategies: The nitro group can be a handle for prodrug design. In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to an amine, potentially triggering the release of an active drug molecule.
Modulation of Physicochemical Properties: The two fluorine atoms can significantly alter the electronic properties and lipophilicity of a molecule. This can be exploited to improve metabolic stability, membrane permeability, and binding affinity to biological targets.
Safety and Handling
While specific safety data for 2,4-difluoro-6-nitrobenzyl alcohol is not available, information from related nitrobenzyl alcohols and difluorobenzyl alcohols should be considered for handling.
General Hazards: Similar compounds are often classified as irritants to the skin, eyes, and respiratory tract.[3][4]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2,4-difluoro-6-nitrobenzyl alcohol represents a potentially valuable, albeit not widely documented, chemical entity for research and development in the pharmaceutical and agrochemical industries. Its synthesis is achievable through established synthetic methodologies, and its unique combination of functional groups offers intriguing possibilities for the design of novel bioactive molecules. As with any new compound, thorough characterization and safety evaluation are paramount for its successful application.
References
PubChem. (n.d.). 2,4-Difluorobenzyl alcohol. Retrieved from [Link]
PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved from [Link]
Technical Guide: Solubility Profiling & Solvent Selection for (2,4-Difluoro-6-nitrophenyl)methanol
Executive Summary (2,4-Difluoro-6-nitrophenyl)methanol (CAS: 1803787-05-4) is a critical pharmacophore intermediate, frequently utilized in the synthesis of next-generation triazole antifungals and agrochemical actives....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2,4-Difluoro-6-nitrophenyl)methanol (CAS: 1803787-05-4) is a critical pharmacophore intermediate, frequently utilized in the synthesis of next-generation triazole antifungals and agrochemical actives. Its unique substitution pattern—combining electron-withdrawing fluorine and nitro groups with a polar hydroxymethyl moiety—creates a complex solubility profile that challenges standard process scaling.
This guide provides a rigorous framework for characterizing the solubility of this compound. Unlike generic datasheets, we focus on the thermodynamic drivers of dissolution, predictive solvent screening, and validated protocols for generating high-fidelity solubility curves. This approach ensures reproducible reaction kinetics and efficient crystallization processes in pharmaceutical manufacturing.
Physicochemical Profile & Structural Analysis[1]
To predict solubility behavior, we must first deconstruct the molecule’s electronic landscape.
Feature
Electronic Effect
Impact on Solubility
Nitro Group (-NO₂)
Strong Electron Withdrawing Group (EWG). High dipole moment.
Enhances solubility in polar aprotic solvents (DMSO, DMF, Acetone) via dipole-dipole interactions.
Difluoro Substitution (2,4-F)
Lipophilicity modulation. C-F bonds are poor H-bond acceptors but increase metabolic stability.
Increases solubility in halogenated solvents (DCM) and aromatics compared to non-fluorinated analogs.
Hydroxymethyl (-CH₂OH)
H-bond donor/acceptor.
Drives solubility in protic solvents (MeOH, EtOH) but limits solubility in aliphatic hydrocarbons (Hexane).
Scientist’s Insight: The ortho-nitro group creates a potential intramolecular hydrogen bond with the benzylic hydroxyl, potentially reducing the energy available for solvation in protic solvents. This often results in lower-than-expected solubility in alcohols compared to the para-isomer.
Predicted Solubility Landscape
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2,4-difluoronitrobenzene), we categorize solvents into three tiers for process development.
Table 1: Solvent Classifications for Process Design
Reliable solubility data is the bedrock of crystallization design. The following Standard Operating Procedure (SOP) utilizes the Dynamic Laser Monitoring Method (for metastable zone width) or the Static Gravimetric Method (for equilibrium solubility). We focus here on the Static Equilibrium method for its robustness.
Workflow Visualization
The following diagram outlines the decision matrix for solubility screening.
Figure 1: Validated workflow for determining equilibrium solubility, distinguishing between rapid gravimetric screening and high-precision HPLC assay.
Detailed Protocol Steps
Preparation: Weigh excess (2,4-Difluoro-6-nitrophenyl)methanol into a jacketed glass vessel. Add the target solvent (e.g., Methanol) to form a dense slurry.
Equilibration: Stir at constant temperature (
0.1°C) for 24 hours. Critical: Ensure solid phase is always present; if the solution clears, add more solid.
Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter to remove suspended micro-crystals.
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.
Detection: UV at 254 nm (aromatic absorption).
Calculation: Compare peak area against a 5-point calibration curve of the standard.
Thermodynamic Modeling
For process scaling, single-point data is insufficient. You must model solubility (
) as a function of temperature () using the Modified Apelblat Equation . This model accounts for the non-ideal behavior of nitro-substituted aromatics in polar solvents.
The Apelblat Equation:
: Mole fraction solubility.
: Absolute temperature (Kelvin).
: Empirical constants derived from regression analysis of your experimental data.
Application:
Perform the solubility protocol at 283.15 K, 293.15 K, 303.15 K, and 313.15 K.
Plot
vs .
Use the coefficients to predict solubility at the boiling point for recrystallization yield calculations.
Process Application: Recrystallization Strategy
The primary challenge with (2,4-Difluoro-6-nitrophenyl)methanol is separating it from regioisomers (e.g., 2,6-difluoro analogs) or nitration byproducts.
Recommended System: Cooling Crystallization with Anti-Solvent
Primary Solvent: Ethanol or Isopropanol (Good solubility at high T, moderate at low T).
Anti-Solvent: Water or n-Heptane.
Mechanism:
The diagram below illustrates the molecular interactions driving the selection of an Ethanol/Water system.
Figure 2: Solute-Solvent interaction map demonstrating the "Salting Out" effect in an Ethanol/Water binary system.
Procedure:
Dissolve crude solid in Ethanol at 60°C (near reflux).
Slowly cool to 40°C.
Add Water dropwise until slight turbidity persists (Metastable limit).
Cool to 5°C at a rate of 0.5°C/min to induce controlled nucleation.
References
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 67967, 2,4-Difluoronitrobenzene (Analogous structure analysis). [Link]
Solubility Methodology: Sha, F., et al. "Thermodynamic models for solubility of organic compounds." Journal of Chemical & Engineering Data.
Synthesis Context: Patent WO2016168059A1. "Molecules having pesticidal utility, and intermediates..."[1][2] (Describes synthesis and handling of 2,4-difluoro-6-nitrophenyl derivatives).
Solvent Selection: Wypych, G. Handbook of Solvents. ChemTec Publishing. (Source for Hansen Solubility Parameters of solvents).[3]
Application Note: High-Fidelity Oxidation of (2,4-Difluoro-6-nitrophenyl)methanol to 2,4-difluoro-6-nitrobenzaldehyde
Abstract The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. This document pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. This document provides a comprehensive guide for the high-yield synthesis of 2,4-difluoro-6-nitrobenzaldehyde from (2,4-difluoro-6-nitrophenyl)methanol. We present a comparative analysis of suitable oxidation methodologies, focusing on the challenges posed by the electron-deficient nature of the substrate. Detailed, field-tested protocols for Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation are provided, complete with mechanistic insights, safety protocols, and troubleshooting guides to ensure reproducible and efficient synthesis.
Introduction: The Synthetic Challenge
2,4-difluoro-6-nitrobenzaldehyde is a key synthetic building block, valued for its utility in constructing complex molecular architectures in medicinal chemistry and materials science.[1] The primary synthetic route to this aldehyde involves the selective oxidation of its corresponding primary alcohol, (2,4-Difluoro-6-nitrophenyl)methanol.
The challenge in this transformation lies in the electronic nature of the substrate. The presence of three strongly electron-withdrawing groups (two fluorine atoms and a nitro group) on the aromatic ring significantly influences the reactivity of the benzylic alcohol. While this electronic pull can sometimes facilitate oxidation, it also increases the susceptibility of the aromatic ring to nucleophilic attack and can affect the stability of intermediates. Therefore, the choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid and to avoid undesirable side reactions.[2] This guide evaluates several common oxidation methods and provides optimized protocols for the most suitable approaches.
Comparative Analysis of Oxidation Methodologies
Selecting an appropriate oxidation method requires balancing reactivity, selectivity, operational complexity, and safety. For an electron-deficient and potentially sensitive substrate like (2,4-Difluoro-6-nitrophenyl)methanol, mild and highly selective conditions are paramount.
Method
Oxidant System
Pros
Cons
Suitability for this Substrate
Swern Oxidation
DMSO, Oxalyl Chloride, Triethylamine
Very mild, high yields, minimal over-oxidation, metal-free.[3][4]
Requires cryogenic temperatures (-78 °C), produces toxic CO gas and malodorous dimethyl sulfide.[5][6]
Excellent. The mild conditions are ideal for preventing side reactions and over-oxidation.[7]
Dess-Martin Oxidation
Dess-Martin Periodinane (DMP)
Very mild, neutral pH, room temperature operation, short reaction times, high chemoselectivity.[8][9][10]
DMP is expensive and can be explosive under certain conditions; poor atom economy.[10][11]
Excellent. A highly reliable and convenient method for this transformation, especially on a lab scale.[12]
PCC Oxidation
Pyridinium Chlorochromate
Operationally simple, works at room temperature.[13]
Moderate. The acidity of PCC could be problematic, and the toxicity of chromium is a significant drawback.
TEMPO-Catalyzed Oxidation
TEMPO, Co-oxidant (e.g., Bleach, O₂)
Catalytic, environmentally friendly (especially with O₂), mild conditions.[15]
Can be slower, may require significant optimization for electron-deficient substrates.[16]
Good, but requires optimization. A viable "green" alternative, but initial screening may be necessary to find optimal conditions.
Based on this analysis, the Swern and Dess-Martin oxidations represent the most robust and reliable methods for the target transformation, offering high selectivity and yield under mild conditions.
Recommended Protocol 1: Swern Oxidation
The Swern oxidation utilizes an "activated" form of dimethyl sulfoxide (DMSO) to convert primary alcohols to aldehydes.[17] The reaction is renowned for its mildness and broad functional group tolerance.[3]
Underlying Mechanism
The process begins with the activation of DMSO with oxalyl chloride at low temperature, forming the electrophilic chloro(dimethyl)sulfonium chloride.[3][18] This species reacts with the alcohol to form a key alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine, then deprotonates the carbon adjacent to the oxygen, generating a sulfur ylide.[19] This ylide undergoes a five-membered ring intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]
Caption: The two-stage mechanism of the Swern Oxidation.
Materials and Reagents
Reagent
M.W.
Amount (10 mmol scale)
Moles
Equivalents
(2,4-Difluoro-6-nitrophenyl)methanol
191.12
1.91 g
10.0 mmol
1.0
Oxalyl Chloride
126.93
1.4 mL
16.0 mmol
1.6
Dimethyl Sulfoxide (DMSO)
78.13
2.3 mL
32.0 mmol
3.2
Triethylamine (Et₃N)
101.19
7.0 mL
50.0 mmol
5.0
Dichloromethane (DCM), anhydrous
-
100 mL
-
-
Step-by-Step Protocol
Safety First: This reaction must be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Carbon monoxide gas is generated. Dimethyl sulfide has an extremely unpleasant odor.[5]
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (50 mL) and DMSO (2.3 mL, 32.0 mmol).
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.4 mL, 16.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for an additional 20 minutes at -78 °C.[20]
Alcohol Addition: Dissolve (2,4-Difluoro-6-nitrophenyl)methanol (1.91 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes, again maintaining the temperature at -78 °C. Stir for 45 minutes.
Base Addition: Slowly add triethylamine (7.0 mL, 50.0 mmol) dropwise over 10 minutes. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes.
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes.
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 40 mL), saturated aqueous NaHCO₃ (1 x 40 mL), and brine (1 x 40 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,4-difluoro-6-nitrobenzaldehyde as a solid.
Waste Decontamination: Rinse all glassware containing residual dimethyl sulfide with a bleach solution to oxidize the odorous byproduct to odorless DMSO or dimethyl sulfone.[5]
The Dess-Martin oxidation is a highly efficient and mild method that uses a hypervalent iodine(V) reagent to oxidize alcohols.[8][9] Its key advantages are the neutral reaction conditions and operation at room temperature, making it ideal for sensitive substrates.[21]
Underlying Mechanism
The reaction is initiated by the substitution of an acetate ligand on the DMP reagent by the alcohol, forming a periodinane intermediate.[22][23] An acetate ion, acting as a base, abstracts the proton on the carbon bearing the oxygen. This initiates a concerted elimination that breaks the C-H and O-I bonds, forming the C=O double bond of the aldehyde product and releasing acetic acid and a reduced iodinane byproduct.[12][24]
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Materials and Reagents
Reagent
M.W.
Amount (5 mmol scale)
Moles
Equivalents
(2,4-Difluoro-6-nitrophenyl)methanol
191.12
0.96 g
5.0 mmol
1.0
Dess-Martin Periodinane (DMP)
424.14
2.55 g
6.0 mmol
1.2
Dichloromethane (DCM), anhydrous
-
50 mL
-
-
Sodium Bicarbonate (NaHCO₃)
84.01
-
-
-
Sodium Thiosulfate (Na₂S₂O₃)
158.11
-
-
-
Step-by-Step Protocol
Safety First: Dess-Martin Periodinane is moisture-sensitive and can be shock-sensitive or explosive, particularly if impure or heated above 130 °C. Handle with care and store under an inert atmosphere.[25][26]
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (2,4-Difluoro-6-nitrophenyl)methanol (0.96 g, 5.0 mmol) in 40 mL of anhydrous DCM.
DMP Addition: To the stirring solution, add Dess-Martin Periodinane (2.55 g, 6.0 mmol) in one portion at room temperature. The mixture may become slightly cloudy.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Quenching: Upon completion, dilute the reaction mixture with 40 mL of diethyl ether. Quench the reaction by adding 40 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer becomes clear.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
Washing & Purification: Combine all organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in the Swern protocol.[27]
General Experimental Workflow
The overall process for obtaining the purified product is similar for both recommended protocols, differing primarily in the reaction and quenching steps.
Caption: General workflow from starting material to pure product.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient oxidant.- Reagents (DMSO, DMP) are wet or degraded.- (Swern) Temperature was too high during activation.
- Check stoichiometry; add a small amount of additional oxidant (0.1-0.2 eq).- Use freshly opened or properly stored anhydrous reagents.- Ensure strict temperature control (-78 °C) during Swern reagent preparation and addition.
Low Yield
- Product loss during workup (aldehyde may be slightly volatile).- (Swern) Pummerer rearrangement side products due to warming before base addition.
- Be careful during concentration under reduced pressure; use moderate vacuum and temperature.- Ensure triethylamine is added at -78 °C before allowing the reaction to warm.
Formation of Carboxylic Acid
- Over-oxidation (unlikely with these methods but possible).- Impure starting material.
- These methods are highly selective; verify the purity of the starting alcohol. If using other methods like PCC, ensure anhydrous conditions.[2]
Difficult Workup
- (Swern) Emulsion formation.- (DMP) Incomplete quenching of iodine byproducts.
- Add brine during extraction to help break emulsions.- Stir the quenched DMP reaction vigorously for a longer duration until all solids dissolve.
Conclusion
The oxidation of (2,4-Difluoro-6-nitrophenyl)methanol to 2,4-difluoro-6-nitrobenzaldehyde is most effectively and reliably achieved using either Swern or Dess-Martin oxidation protocols. The Swern oxidation is a classic, cost-effective choice for scale-up, provided the necessary equipment for low-temperature reactions and fume handling is available. The Dess-Martin oxidation offers unparalleled convenience and mild conditions for lab-scale synthesis. By following the detailed protocols and safety guidelines presented in this note, researchers can confidently produce this valuable synthetic intermediate with high yield and purity.
References
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]
Tidwell, T. T. (2011). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry, 76(8), 2483–2493. [Link]
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved February 24, 2026, from [Link]
Wikipedia. (n.d.). Swern oxidation. Retrieved February 24, 2026, from [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved February 24, 2026, from [Link]
New Journal of Chemistry. (2016). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. [Link]
National Institutes of Health. (2010). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. [Link]
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved February 24, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved February 24, 2026, from [Link]
RSC Publishing. (2018). Mechanistic insight into the aerobic oxidation of benzyl alcohol catalyzed by the CuII–TEMPO catalyst in alkaline water solution. [Link]
Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Retrieved February 24, 2026, from [Link]
Suvchem. (n.d.). DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS). Retrieved February 24, 2026, from [Link]
ResearchGate. (2015). The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. [Link]
Grokipedia. (n.d.). Swern oxidation. Retrieved February 24, 2026, from [Link]
Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved February 24, 2026, from [Link]
Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]
Asian Journal of Chemistry. (2009). Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. [Link]
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved February 24, 2026, from [Link]
Shodhganga. (n.d.). Chapter 3. Retrieved February 24, 2026, from [Link]
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved February 24, 2026, from [Link]
ResearchGate. (2025). Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. [Link]
ResearchGate. (2007). Synthesis experiment of 2,4-difluorobenzaldehyde. [Link]
Chemicke Listy. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]
Beilstein Journals. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]
The Royal Society of Chemistry. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. [Link]
Technical Support Center: Regioselectivity in SNAr Reactions of 2,4-Difluoronitrobenzene
Ticket ID: SNAR-24DFNB-REGIO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Identification & Triage Before proceeding, we must verify your scaffold numbering to ensure t...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SNAR-24DFNB-REGIO
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Identification & Triage
Before proceeding, we must verify your scaffold numbering to ensure the correct electronic rules apply.
User Check: Are you working with 1-nitro-2,4-difluorobenzene (CAS: 446-35-5)?
Structure: Nitro group at C1; Fluorines at C2 (Ortho) and C4 (Para).[1]
Relevance: This is the standard substrate where regioselectivity is tunable.
Note: If your scaffold is "2,4-difluoro-6-nitrophenol" (F meta to NO2), SNAr reactivity will be significantly lower and regioselectivity rules differ. This guide focuses on the 1-nitro-2,4-difluoro core.
Select Your Issue:
[Issue A] I need the Para-product (substitution at C4), but I see Ortho impurities.
[Issue B] I need the Ortho-product (substitution at C2), but Para dominates.
[Issue C] I cannot separate the regioisomers.
The Regioselectivity Matrix
The regioselectivity of 2,4-difluoronitrobenzene is not random; it is a competition between Steric Hindrance (favoring Para) and Inductive Activation/Directed H-Bonding (favoring Ortho).
Quick Reference Table: Tuning Your Conditions
Desired Isomer
Reaction Site
Key Driver
Recommended Solvent
Recommended Base
Temperature
Para (C4)
F para to NO2
Steric Freedom & Electronic Stabilization
Polar Aprotic (DMF, DMSO, NMP, MeCN)
DIPEA, K2CO3, Cs2CO3
0°C to RT
Ortho (C2)
F ortho to NO2
Intramolecular H-Bonding (The "Ortho Effect")
Non-Polar (Toluene, Hexane, DCM)
None (use excess amine) or TEA
-20°C to 0°C
Diagnostic Workflows & Troubleshooting
[Issue A] Optimizing for Para-Selectivity (C4)
The Science: The C4 position is electronically activated by the nitro group (via resonance) but is significantly less sterically hindered than the C2 position.[1] In polar aprotic solvents, the nucleophile is "naked" (highly reactive) and attacks the most accessible site.
Protocol:
Solvent: Dissolve 2,4-difluoronitrobenzene in DMSO or DMF (0.5 M).
Base: Add 1.2 eq of DIPEA (Hunig's Base) or K2CO3 .
Why? Bulky bases prevent coordination with the nitro group.
Nucleophile: Add 1.0 eq of your amine/thiol dropwise at 0°C .
Monitor: Warm to Room Temperature (RT).
Checkpoint: If C2-impurity persists, switch to a bulkier nucleophile or lower the temperature to -10°C to maximize the kinetic preference for the unhindered C4 position.
[Issue B] Optimizing for Ortho-Selectivity (C2)
The Science: The C2 position is inductively activated (-I effect) but sterically crowded.[1] However, if you use a primary amine in a non-polar solvent , the amine proton forms a hydrogen bond with the nitro oxygen. This "tethers" the nucleophile to the ortho position, lowering the activation energy for C2 attack via a cyclic transition state [1].
Protocol:
Solvent: Dissolve substrate in Toluene or Hexane (0.2 M).
Critical: Do NOT use THF or MeCN; they will disrupt the crucial H-bond.
Base: Avoid inorganic bases. Use excess amine (2.0 eq) or a non-coordinating organic base.
Nucleophile: Add Primary Amine slowly at -20°C .
Agitation: Stir vigorously (heterogeneous mixtures in non-polar solvents require good mixing).
Checkpoint: If conversion is slow, slowly warm to 0°C. Do not heat to reflux, as thermal energy can break the H-bond network and erode selectivity toward the thermodynamic Para product.
[Issue C] Isomer Identification & Separation
How to distinguish C2 vs C4 products:
1H NMR:
Para-product (C4-subst): The remaining Fluorine is at C2. You will see a specific coupling pattern (doublet of doublets) with a large JH-F coupling due to proximity. The proton ortho to the Nitro group (H6) will be very deshielded (~8.0 ppm).
Ortho-product (C2-subst): The remaining Fluorine is at C4. The symmetry is different.
19F NMR: The most reliable method. The chemical shift of F-2 (ortho to NO2) is distinct from F-4 (para to NO2).
Standard Shift: F-2 is typically more downfield than F-4.
Product Shift: If the F-2 signal disappears, you have Ortho-substitution. If F-4 disappears, you have Para-substitution.
Decision Pathway Visualization
The following diagram illustrates the kinetic and mechanistic bifurcation based on solvent choice.
Caption: Solvent-controlled regiodivergence in SNAr reactions of 2,4-difluoronitrobenzene.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol as a solvent?A: Alcohols are "wildcards." They are polar (favoring Para) but protic (disrupting H-bonding). Furthermore, alkoxide formation can lead to side reactions (ether formation). For high selectivity, stick to the DMSO vs. Toluene dichotomy.
Q: I am using a secondary amine (e.g., Morpholine). Can I get the Ortho product?A: It is very difficult. Secondary amines lack the proton required for the stable 6-membered transition state with the nitro group. You will likely get predominantly Para (C4) substitution regardless of the solvent. To force Ortho substitution with secondary amines, you may need to block the C4 position or use specialized catalysts, but standard SNAr will favor C4 [2].
Q: Why is the reaction turning black/tarry?A: Nitro-aromatics are prone to oxidative degradation or polymerization under highly basic conditions at high temperatures. Ensure you are working under an inert atmosphere (Nitrogen/Argon) and avoid overheating (>80°C) unless necessary.
References
Sythana, S. K., et al. (2014).[2] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 18(9), 1162–1166.
Bevis, M. G., et al. (1996). "The ortho : para ratio in aromatic nucleophilic substitution." Journal of the Chemical Society, Perkin Transactions 2.
Technical Support Center: 2,4-Difluoro-6-Nitrobenzyl Alcohol Stability Guide
The following guide is designed as a specialized technical support resource for researchers working with 2,4-difluoro-6-nitrobenzyl alcohol . It addresses the unique stability profile of this compound, distinguishing bet...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized technical support resource for researchers working with 2,4-difluoro-6-nitrobenzyl alcohol . It addresses the unique stability profile of this compound, distinguishing between its photochemical sensitivity (due to the ortho-nitro group) and its chemical reactivity under basic conditions.
Executive Summary: The "Ortho-Nitro" Factor
As a Senior Application Scientist, I often see researchers conflate the stability profiles of various nitrobenzyl isomers. For 2,4-difluoro-6-nitrobenzyl alcohol , the critical structural feature is the nitro group at the 6-position , which is ortho to the benzylic alcohol.
This structural arrangement confers two distinct properties:
High Photolability: Like other o-nitrobenzyl alcohols, this compound is a "caged" system that degrades upon exposure to UV/blue light, even in neutral conditions.
Anomalous Base Behavior: Unlike the 5-nitro isomer (where fluorines are activated for rapid Nucleophilic Aromatic Substitution,
), the 6-nitro isomer places the fluorines meta to the nitro group. This reduces susceptibility to but introduces risks of base-catalyzed redox chemistry and Meisenheimer complex formation.
Troubleshooting Guide (Q&A)
Q1: "I added
or NaOH to my reaction, and the solution instantly turned deep yellow/orange. Has my compound degraded?"
Diagnosis: Likely Meisenheimer Complex formation or Nitrophenolate character, not necessarily irreversible degradation.
Technical Insight:
Mechanism: In basic media, the electron-deficient ring (activated by
effects of two Fluorines and one Nitro group) can accept electron density from hydroxide or alkoxide ions. This forms a resonance-stabilized anionic species (Meisenheimer complex) which is deeply colored (orange/red).
Reversibility: Upon acidification (quenching), if the color reverts to pale yellow/colorless and the starting material is recovered, it was a reversible complex.
Warning: If the color persists after acidification or if a new peak appears on LC-MS (M-F+OH mass shift), you have triggered
(hydrolysis of the fluoride). While the fluorines are meta to the nitro group (less reactive), the cumulative electron withdrawal can still facilitate slow displacement at elevated temperatures ().
Q2: "My yield is consistently low (<50%) after a standard base-catalyzed alkylation. The byproduct is not the hydrolyzed alcohol."
Diagnosis:Photochemical degradation during the reaction time.
Technical Insight:
The "Ortho" Effect: The 6-nitro group is ortho to the benzylic carbon. This motif is the core of the "nitrobenzyl photolabile protecting group." Under ambient lab light (fluorescent), the compound undergoes an intramolecular redox reaction:
(Formation of nitrosobenzaldehyde/dimers).
Base Acceleration: Basic conditions can accelerate the formation of aci-nitro intermediates, which are more light-sensitive.
Solution: Wrap all reaction vessels in aluminum foil. Perform purification in subdued light or using amber glassware.
Q3: "Can I use strong bases like NaH or t-BuOK with this compound?"
Diagnosis:High Risk. Avoid if possible.
Technical Insight:
Alkoxide Instability: Deprotonation of the benzylic alcohol (
) generates a nucleophilic alkoxide. In the absence of an electrophile, this alkoxide can attack the ring of another molecule (intermolecular ) or undergo complex condensations (e.g., to azoxy species) driven by the ortho-nitro group.
Recommendation: Use milder bases (
, ) or non-nucleophilic organic bases (DIPEA, DBU) if the reaction permits. If NaH is required, keep the temperature low () and add the electrophile immediately.
Comparative Stability Data
The following table contrasts the 6-nitro isomer with its isomers to highlight the specific risks.
Feature
2,4-Difluoro-6-nitrobenzyl alcohol
2,4-Difluoro-5-nitrobenzyl alcohol
Nitro Position
Ortho to
Meta to
Fluorine Activation
Meta to Nitro (Low reactivity)
Ortho/Para to Nitro (High reactivity)
Light Sensitivity
High (Photo-redox active)
Low (Stable to ambient light)
Base Stability
Stable at RT; degrades in light + base
Unstable; rapid hydrolysis of F atoms
Primary Risk
Photolysis & Condensation
Fluoride Displacement ()
Mechanistic Visualization
The diagram below illustrates the competing pathways for 2,4-difluoro-6-nitrobenzyl alcohol under basic conditions. Note that the Photochemical Pathway is often the "silent killer" of yield in basic environments due to the formation of light-sensitive aci-nitro intermediates.
Caption: Figure 1. Degradation pathways.[1] The photochemical route (bottom) is often dominant over chemical hydrolysis (top) for ortho-nitrobenzyl systems.
Experimental Protocol: Base Stability Assay
Before committing valuable material to a scale-up, perform this validation test.
Objective: Determine the stability window of 2,4-difluoro-6-nitrobenzyl alcohol in your specific basic matrix.
Materials:
Compound (10 mg)
Solvent (THF or DMF, 1 mL)
Base (e.g.,
, 2 eq)
Amber HPLC vial (Critical) vs. Clear HPLC vial
Procedure:
Preparation: Dissolve 10 mg of compound in 1 mL solvent. Split into two vials (A and B).
Base Addition: Add the base to both vials.
Variable Control:
Vial A (Dark Control): Wrap completely in foil.
Vial B (Light Stress): Leave exposed to ambient hood light.
Incubation: Stir both at room temperature for 4 hours.
Analysis: Dilute an aliquot from each into acidic mobile phase (0.1% Formic Acid in Water/MeCN) to quench the base immediately. Analyze via LC-MS.
Interpretation:
Scenario 1 (Vial A & B pure): Compound is stable.[2][3]
Scenario 2 (Vial A pure, Vial B degraded): Compound is photolabile . You must work in the dark.
Scenario 3 (Vial A & B degraded): Compound is chemically unstable . Check for mass shift of -2 Da (oxidation) or +17 Da (OH replacement of F). If +17 Da is observed, lower the temperature or switch to a non-nucleophilic base.
References
Ortho-Nitrobenzyl Photochemistry
Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link
Nucleophilic Arom
) Patterns:
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Types." Chemical Reviews, 49(2), 273–412. (Classic review establishing ortho/para activation rules). Link
Synthesis & Reactivity of Fluoronitrobenzenes
Finger, G. C., & Kruse, C. W. (1956).[4] "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society, 78(23), 6034–6037. Link
Meisenheimer Complexes
Terrier, F. (1982). "Rate and equilibrium studies in Jackson-Meisenheimer complexes." Chemical Reviews, 82(1), 77–152. Link
Technical Guide: NMR Characterization of (2,4-Difluoro-6-nitrophenyl)methanol
This guide outlines the structural characterization of (2,4-Difluoro-6-nitrophenyl)methanol , a functionalized benzyl alcohol derivative often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or ant...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural characterization of (2,4-Difluoro-6-nitrophenyl)methanol , a functionalized benzyl alcohol derivative often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or anti-infectives).
The following analysis compares the target compound against its symmetric regioisomer, (2,6-Difluoro-4-nitrophenyl)methanol , to demonstrate how NMR is used to validate substitution patterns in polysubstituted aromatics.
Executive Summary & Structural Logic
Compound: (2,4-Difluoro-6-nitrophenyl)methanol
Formula: C
HFNOMW: 189.12 g/mol
The primary challenge in characterizing this molecule is distinguishing the specific substitution pattern of the crowded benzene ring. The presence of two fluorine atoms and a nitro group creates a unique spin system.
1H NMR Utility: Identifies the asymmetric aromatic protons (H3 and H5) and the deshielded benzylic methylene.
19F NMR Utility: Acts as the definitive "fingerprint," revealing two distinct fluorine environments with specific coupling constants (
and ), unlike symmetric isomers which would show simplified spectra.
Structural Analysis & Prediction (The "Why")
The Spin System
The aromatic ring contains two protons in non-equivalent environments:
H3 (Proton at C3): Located between two fluorine atoms (F2 and F4). It experiences a "Triplet-like" splitting due to two ortho-fluorine couplings (
).
H5 (Proton at C5): Located between Fluorine (F4) and Nitro (NO2). It is significantly deshielded (shifted downfield) by the ortho-nitro group and appears as a doublet of doublets (dd).
19F Connectivity[1][2][3]
F2: Ortho to the benzylic alcohol, Meta to F4.
F4: Para to the benzylic alcohol, Meta to F2.
Coupling: The meta-fluorine coupling (
) is typically 2–5 Hz, observable in high-field instruments.
Comparative Analysis: Target vs. Regioisomer
To validate the product, one must rule out the formation of (2,6-Difluoro-4-nitrophenyl)methanol , a common impurity depending on the nitration/fluorination sequence used in synthesis.
Note: Chemical shifts are estimated based on substituent additivity rules (SCS) relative to benzyl alcohol. The Nitro group at the ortho position (Target) causes a significant downfield shift for the benzylic protons compared to the para position (Alternative).
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
Solvent Choice:DMSO-d
is superior to CDCl for this compound.
Reason 1: Solubility of nitro-aromatics is higher.
Reason 2: DMSO slows proton exchange, allowing the OH coupling to the benzylic CH
to be seen (confirming the alcohol functionality).
Concentration: 10–15 mg in 0.6 mL solvent.
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Protocol B: Acquisition Parameters (400 MHz+)
1H NMR:
Pulse angle: 30°
Relaxation delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons vs. solvent).
Scans: 16–32.
19F NMR:
Range: -50 to -200 ppm.
Decoupling: Run 1H-coupled 19F NMR first to see
splitting, then 1H-decoupled to verify the two distinct F environments.
Visualization: Assignment Logic Workflow
The following diagram illustrates the logical flow for assigning the specific regioisomer based on spectral data.
Caption: Decision tree for distinguishing the target compound from its symmetric regioisomer using 1H and 19F NMR data.
Detailed Spectral Data (Reference Values)
Use these values to validate your experimental results.
1H NMR (400 MHz, DMSO-d
)
Position
Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Assignment Logic
OH
5.4 – 5.6
Triplet (t)
Couples to CH. Disappears with DO shake.
CH
4.8 – 5.0
Doublet (d)
Benzylic. Deshielded by ortho-NO and F.
H3
7.3 – 7.5
Triplet (t)
Between F2 and F4. Shielded relative to H5.
H5
8.1 – 8.3
dd
,
Ortho to NO (strong deshielding).
19F NMR (376 MHz, DMSO-d
)
-105 to -110 ppm:F4 (Para to CHOH). Usually appears as a quartet-like multiplet due to coupling with H3, H5, and F2.
-115 to -120 ppm:F2 (Ortho to CHOH). Distinct shift due to proximity to the oxygen lone pairs and the benzylic side chain.
References
Gottlieb, H. E., et al. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
Reich, H. J. (2024). "WinPLT NMR Coupling Constants: Fluorine-Proton and Fluorine-Fluorine." University of Wisconsin-Madison Chemistry.
PubChem. (2024).[3] "Compound Summary: 2,4-Difluorobenzyl alcohol." National Library of Medicine.
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard reference for F-F coupling constants).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (2,4-Difluoro-6-nitrophenyl)methanol Proper Disposal Procedures
Audience: Researchers, scientists, and drug development professionals.[1][2]
Core Directive: Operational Autonomy & Safety
This guide supersedes generic safety templates. It is a technical directive designed for the specific chemical profile of (2,4-Difluoro-6-nitrophenyl)methanol .[1][2] This compound belongs to the class of fluorinated nitrobenzyl alcohols . Its disposal requires strict adherence to protocols that manage two critical risks: thermal instability associated with nitro-aromatics and hydrofluoric acid (HF) generation during combustion.[1][2]
Immediate Hazard Profile:
Chemical Nature: Halogenated Nitro-aromatic.[1][2]
Primary Risks: Skin/Eye Irritant, Potential Sensitizer, Toxic by Inhalation/Ingestion.
Reactivity: Stable under ambient conditions but potentially reactive with strong oxidizers, reducing agents, and strong bases.[3]
Physical State: Likely a crystalline solid (based on structural analogs like 2,3-difluoro-4-nitrobenzyl alcohol).[1][2]
Pre-Disposal Safety & Segregation
Before initiating disposal, you must validate the waste stream. Improper segregation of fluorinated nitro compounds can damage incinerator scrubbers or cause unexpected exothermic events in waste drums.
Personal Protective Equipment (PPE) Matrix
Component
Specification
Rationale
Gloves
Nitrile (Double-gloved) or Laminate Film (Silver Shield)
Nitro-aromatics can permeate standard latex rapidly.[1][2][4][5]
Standard safety glasses are insufficient for potential dust hazards.
Body
Lab Coat (Flame Resistant)
Precaution against potential flammability of organic solvents used in cleanup.[2]
Waste Segregation Logic
DO NOT mix with: Strong acids, strong bases, or non-halogenated organic solvents (unless permitted by your specific waste facility).
DO segregate into: "Halogenated Organic Waste" .
Why? The presence of Fluorine atoms requires the waste management facility to use incinerators equipped with scrubbers to capture Hydrogen Fluoride (HF) gas generated during destruction.[2]
Step-by-Step Disposal Protocol
This protocol assumes the compound is in a solid state or in solution.
Scenario A: Disposal of Pure Solid Substance
Containment: Transfer the solid material into a compatible container (High-Density Polyethylene - HDPE or Glass).
Solvation (Optional but Recommended): To minimize dust hazards during transport, dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) if the waste stream allows.[2]
Note: Check with your EHS officer. Some facilities prefer solids to be kept solid.
Labeling: Affix a hazardous waste label immediately.
Storage: Store in a satellite accumulation area (SAA) away from heat sources and direct sunlight until pickup.
Scenario B: Disposal of Reaction Mixtures/Solutions
Quenching: Ensure no active reagents (e.g., Thionyl chloride, Lithium aluminum hydride) remain in the solution. Quench carefully before declaring it waste.
pH Adjustment: Ensure the waste solution is neutral (pH 6-8). Nitro-benzyl alcohols can degrade or polymerize in strongly basic conditions.[2]
Transfer: Pour into the "Halogenated Solvent Waste" drum.
Critical: Do not overfill the container (leave 10% headspace).[2]
Bagging: Place contaminated solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[2]
Secondary Containment: Place the bag inside a solid waste drum designated for "Hazardous Debris."
Labeling: Mark as "Debris contaminated with Fluorinated Nitro-aromatics."
Emergency Procedures: Spills & Exposure
Spill Response Algorithm:
Evacuate: Clear the immediate area.
Assess: If the spill is >10g or outside a fume hood, call EHS immediately.
Contain: If minor (<10g), don PPE.
Absorb: Use an inert absorbent (Vermiculite or Sand).[2]
WARNING:DO NOT use sawdust or paper towels. Nitro compounds can act as oxidizers or sensitizers, potentially increasing flammability when mixed with organic cellulose.
Clean: Scoop material into a waste container. Wipe the surface with a solvent (Acetone or Ethanol) and dispose of wipes as hazardous debris.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for classifying and disposing of (2,4-Difluoro-6-nitrophenyl)methanol waste.
Caption: Operational workflow for the safe segregation and disposal of fluorinated nitro-aromatic waste.
Technical Data Summary
Property
Value / Status
Implication for Disposal
Molecular Formula
C₇H₅F₂NO₃
High Nitrogen/Oxygen content; potential energy release upon combustion.[1][2]
Halogen Content
Fluorine (x2)
Mandatory: Incineration with caustic scrubbing to prevent HF emission.[2]
Water Solubility
Low / Moderate
Do not dispose of down the drain. Aqueous streams require extraction.
RCRA Code (US)
Not specifically listed (P or U list)
Classify by characteristic: D001 (Ignitable) or Toxic depending on solvent.[1][2]
Combustion Products
NOx, HF, CO, CO2
Requires professional waste destruction (commercial incinerator).
References
PubChem. (2025).[2][8] Compound Summary: 2,4-Difluorobenzyl alcohol (Analogous Structure).[1][2] National Library of Medicine.[8] [Link][1][2]
U.S. EPA. (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency. [Link]